molecular formula C3H9BF4S2 B1225016 Dimethyl(methylthio)sulfonium tetrafluoroborate CAS No. 5799-67-7

Dimethyl(methylthio)sulfonium tetrafluoroborate

Cat. No.: B1225016
CAS No.: 5799-67-7
M. Wt: 196 g/mol
InChI Key: LUOOXKXNWLQGLY-UHFFFAOYSA-N
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Description

Dimethyl(methylthio)sulfonium tetrafluoroborate is an organosulfur compound with the molecular formula C3H9BF4S2. It is a white to almost white crystalline solid that is used in various chemical reactions and research applications. The compound is known for its unique properties and reactivity, making it a valuable reagent in organic synthesis and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(methylthio)sulfonium tetrafluoroborate can be synthesized through the reaction of dimethyl sulfide with methyl trifluoromethanesulfonate in the presence of tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(CH3)2S+CH3SO3CF3+HBF4(CH3)2S+(CH3)BF4(CH_3)_2S + CH_3SO_3CF_3 + HBF_4 \rightarrow (CH_3)_2S^+(CH_3)BF_4^- (CH3​)2​S+CH3​SO3​CF3​+HBF4​→(CH3​)2​S+(CH3​)BF4−​

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reagents, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(methylthio)sulfonium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form dimethyl sulfide and other sulfur-containing compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as halides, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Dimethyl(methylthio)sulfonium tetrafluoroborate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dimethyl(methylthio)sulfonium tetrafluoroborate involves its ability to act as a methylating agent. The compound can transfer a methyl group to nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsulfonium tetrafluoroborate: Similar in structure but with three methyl groups attached to the sulfur atom.

    Dimethylsulfoxonium tetrafluoroborate: Contains an oxygen atom bonded to the sulfur, resulting in different reactivity.

    Dimethylsulfonium iodide: Similar in structure but with iodide as the counterion instead of tetrafluoroborate.

Uniqueness

Dimethyl(methylthio)sulfonium tetrafluoroborate is unique due to its specific combination of methylthio and tetrafluoroborate groups, which confer distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

dimethyl(methylsulfanyl)sulfanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9S2.BF4/c1-4-5(2)3;2-1(3,4)5/h1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOOXKXNWLQGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CS[S+](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BF4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371847
Record name Dimethyl(methylthio)sulfonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5799-67-7
Record name Dimethyl(methylthio)sulfonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl(methylthio)sulfonium Tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl(methylthio)sulfonium tetrafluoroborate
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Dimethyl(methylthio)sulfonium tetrafluoroborate
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Dimethyl(methylthio)sulfonium tetrafluoroborate
Reactant of Route 4
Dimethyl(methylthio)sulfonium tetrafluoroborate
Reactant of Route 5
Dimethyl(methylthio)sulfonium tetrafluoroborate
Reactant of Route 6
Dimethyl(methylthio)sulfonium tetrafluoroborate

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